![molecular formula C19H20N4O5S2 B2450138 N,N-dimethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851808-85-0](/img/structure/B2450138.png)
N,N-dimethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
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Description
N,N-dimethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N4O5S2 and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Molecular Docking and Bioassay as COX-2 Inhibitor : A related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, was synthesized and its structure determined by X-ray crystallography. Molecular docking studies were conducted to understand its interaction with the cyclooxygenase-2 enzyme, though it showed no inhibition potency for the enzyme (Al-Hourani et al., 2016).
Singlet Oxygen Quantum Yield in Photodynamic Therapy : Another related compound with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield, making it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Bioactivity Studies
Potential as Carbonic Anhydrase Inhibitors : A series of benzenesulfonamides showed strong inhibition of human carbonic anhydrase isoforms, with some derivatives demonstrating interesting cytotoxic activities. This suggests their potential in anti-tumor activity studies (Gul et al., 2016).
Kynurenine 3-Hydroxylase Inhibition : Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the query compound, found that these compounds are high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in neurophysiological pathways (Röver et al., 1997).
Antimicrobial Activities : New benzenesulfonamide derivatives displayed excellent to moderate antimicrobial activities, particularly potent against bacteria compared to fungi (Sojitra et al., 2016).
properties
IUPAC Name |
N,N-dimethyl-4-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-21(2)30(27,28)17-8-6-15(7-9-17)18(24)22-11-10-20-19(22)29-13-14-4-3-5-16(12-14)23(25)26/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGZACXKRXKABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide |
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